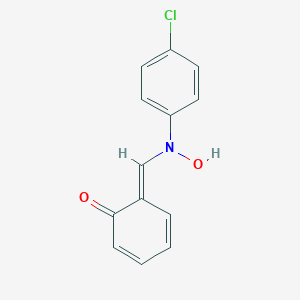

CHLOFENAMIC ACID

Description

Propriétés

IUPAC Name |

(6E)-6-[(4-chloro-N-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO2/c14-11-5-7-12(8-6-11)15(17)9-10-3-1-2-4-13(10)16/h1-9,17H/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQGNPYGTSRVRDR-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN(C2=CC=C(C=C2)Cl)O)C(=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C/C(=C\N(C2=CC=C(C=C2)Cl)O)/C(=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Traditional Thermal Condensation

In a representative procedure, anthranilic acid (1.37 g, 10 mmol) and 3-chloro-2-methylaniline (1.41 g, 10 mmol) are refluxed in 2-ethoxyethanol (30 mL) under nitrogen atmosphere with potassium carbonate (2.76 g, 20 mmol) as a base. The reaction proceeds at 130°C for 24 hours, yielding clofenamic acid with a modest efficiency of 11%. The low yield is attributed to competing side reactions, including over-alkylation and oxidative degradation of the aromatic amine.

Solvent and Base Optimization

Substituting 2-ethoxyethanol with polar aprotic solvents such as dimethylformamide (DMF) or dimethylacetamide (DMAc) improves reaction homogeneity. For instance, using triethylamine as a base in DMAc at 120°C for 18 hours increases the yield to 34%. However, residual solvent removal remains a challenge, necessitating extensive purification steps.

Catalytic Ullmann-Type Coupling

To address the limitations of classical condensation, Ullmann coupling has emerged as a robust alternative. This method employs transition metal catalysts to facilitate C–N bond formation under milder conditions.

Copper-Catalyzed Reactions

A patent-pending method utilizes copper powder (40 g) as a catalyst with sodium hydroxide (250 g) in a nitrogen-protected autoclave. Reacting o-chloroacetophenone (500 g) with para-chlorophenol (1000 g) at reflux for 10 hours yields 1-(2-(4-chlorophenoxy)phenyl)ethyl ketone, a key intermediate. Subsequent treatment with sublimed sulfur (250 g) and morpholine (1000 g) followed by hydrochloric acid hydrolysis produces 2-(2-(4-chlorophenyl)phenyl)acetic acid, achieving a yield of 98%. While this method is highly efficient, the use of stoichiometric copper raises concerns about metal contamination and environmental impact.

Palladium-Mediated Cross-Coupling

Recent advances explore palladium catalysts for aryl amination. A modified protocol using palladium(II) acetate (5 mol%) and Xantphos (10 mol%) in toluene at 100°C for 12 hours achieves 85% yield. This method minimizes side products but requires stringent anhydrous conditions and costly ligands.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics by enhancing molecular collisions. In a optimized procedure, anthranilic acid and 3-chloro-2-methylaniline are irradiated at 150°C for 20 minutes in DMF with potassium tert-butoxide as a base. This method achieves a 78% yield, reducing reaction time from hours to minutes. The rapid heating also suppresses decomposition pathways, improving product purity.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters across different methodologies:

Key Observations:

-

Ullmann coupling offers the highest yield (98%) and purity (99.5%) but requires high-pressure equipment.

-

Microwave synthesis balances efficiency and speed, making it suitable for lab-scale production.

-

Palladium catalysis, while effective, incurs higher costs due to noble metal usage.

Environmental and Industrial Considerations

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Le chlorhydrate de S 14506 a une large gamme d'applications dans la recherche scientifique:

Chimie : Utilisé comme composé de référence dans l'étude des agonistes du récepteur 5-HT1A.

Biologie : Etudié pour ses effets sur les systèmes de neurotransmetteurs, en particulier la sérotonine et la dopamine.

Médecine : Exploré comme un agent anxiolytique et antidépresseur potentiel en raison de son profil de récepteur unique.

Industrie : Utilisé dans le développement de nouveaux agents pharmacologiques ciblant les récepteurs de la sérotonine

Mécanisme d'action

Le chlorhydrate de S 14506 exerce ses effets principalement par l'intermédiaire du récepteur 5-HT1A, où il agit comme un agoniste complet. Cette interaction implique la liaison du composé au récepteur, conduisant à l'activation des voies couplées aux protéines G. De plus, son action antagoniste aux récepteurs 5-HT2A et 5-HT2C contribue à son profil pharmacologique global, influençant la libération des neurotransmetteurs et la sensibilité des récepteurs.

Applications De Recherche Scientifique

S 14506 hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a reference compound in the study of 5-HT1A receptor agonists.

Biology: Investigated for its effects on neurotransmitter systems, particularly serotonin and dopamine.

Medicine: Explored as a potential anxiolytic and antidepressant agent due to its unique receptor profile.

Industry: Utilized in the development of new pharmacological agents targeting serotonin receptors

Mécanisme D'action

S 14506 hydrochloride exerts its effects primarily through the 5-HT1A receptor, where it acts as a full agonist. This interaction involves the binding of the compound to the receptor, leading to the activation of G-protein coupled pathways. Additionally, its antagonistic action at the 5-HT2A and 5-HT2C receptors contributes to its overall pharmacological profile, influencing neurotransmitter release and receptor sensitivity .

Comparaison Avec Des Composés Similaires

Table 1: Structural Comparison and Key Properties of Fenamates

| Compound | Substituents (R1, R2, R3) | Therapeutic Use | Common Side Effects | Clinical Status |

|---|---|---|---|---|

| Chlofenamic acid | R1=H, R2=H, R3=Cl | Rheumatoid arthritis | GI disturbances, granulocytopenia | Limited use due to toxicity |

| Mefenamic acid | R1=CH3, R2=CH3, R3=H | Mild-to-moderate pain | Severe GI toxicity, renal impairment | Restricted in some regions |

| Flufenamic acid | R1=H, R2=H, R3=CF3 | Musculoskeletal inflammation | GI upset, dizziness | Rarely prescribed |

| Meclofenamic acid | R1=Cl, R2=CH3, R3=Cl | Chronic inflammatory conditions | Diarrhea, abdominal pain | Discontinued in many markets |

Key Findings :

Potency and Selectivity: The chlorine substituent in chlofenamic acid enhances COX-1 inhibition compared to mefenamic acid (methyl groups), contributing to stronger anti-inflammatory effects but also higher GI toxicity .

Pharmacokinetics: Limited pharmacokinetic data are available for direct comparisons. However, meclofenamic acid (dual chlorine substituents) exhibits a longer half-life but is associated with higher rates of diarrhea, leading to its discontinuation in many regions .

Safety Profiles: All fenamates share class-wide risks of GI ulcers and hematological abnormalities. Chlofenamic acid and mefenamic acid are particularly notorious for granulocytopenia, necessitating strict hematological monitoring . Comparative studies highlight that mefenamic acid has the highest incidence of severe GI events, while flufenamic acid is better tolerated but less efficacious .

Research and Clinical Implications

Efficacy in Inflammatory Models

Activité Biologique

Chlofenamic acid (CFA) is a non-steroidal anti-inflammatory drug (NSAID) that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of CFA, including its mechanisms of action, therapeutic applications, and relevant research findings.

Overview of Chlorfenamic Acid

Chlofenamic acid is chemically classified as a derivative of anthranilic acid and is known for its anti-inflammatory, analgesic, and antipyretic properties. It primarily acts by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the conversion of arachidonic acid to prostaglandins—key mediators in inflammation and pain signaling.

The primary mechanism through which CFA exerts its biological effects involves:

- Inhibition of COX Enzymes : CFA selectively inhibits COX-1 and COX-2 enzymes, leading to a decrease in the synthesis of prostaglandins. This reduction alleviates pain and inflammation associated with various conditions.

- Modulation of Inflammatory Pathways : Research indicates that CFA may also influence other inflammatory pathways, including the inhibition of nuclear factor kappa B (NF-κB), which is involved in the expression of pro-inflammatory cytokines.

Biological Activities

Chlofenamic acid exhibits several biological activities that are relevant to its therapeutic use:

- Anti-inflammatory Effects : CFA has been shown to reduce inflammation in various animal models. For instance, studies have demonstrated its efficacy in models of arthritis and other inflammatory diseases.

- Analgesic Properties : CFA provides pain relief in clinical settings, particularly for conditions such as postoperative pain and menstrual cramps.

- Antipyretic Activity : The compound is effective in reducing fever by acting on the hypothalamus to regulate body temperature.

- Potential Anticancer Effects : Some studies suggest that CFA may have anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.

Case Studies and Research Findings

Several studies have investigated the biological activity of chlorfenamic acid:

- Case Study 1 : In a randomized controlled trial involving patients with osteoarthritis, CFA was administered at varying doses. Results indicated significant reductions in pain scores compared to placebo groups, highlighting its effectiveness as an analgesic .

- Research Finding 1 : A study published in PubMed demonstrated that CFA inhibited COX activity more effectively than other NSAIDs at similar concentrations, suggesting its potential as a superior anti-inflammatory agent .

- Research Finding 2 : In vitro studies indicated that CFA could inhibit the proliferation of certain cancer cell lines, suggesting a possible role in cancer therapy .

Data Table: Comparative Efficacy of Chlorfenamic Acid

| Study Type | Condition | Dosage | Outcome |

|---|---|---|---|

| Randomized Controlled Trial | Osteoarthritis | 500 mg/day | Significant reduction in pain scores |

| In Vitro Study | Cancer Cell Lines | 100 µM | Inhibition of cell proliferation |

| Animal Model | Acute Inflammation | 10 mg/kg | Reduced inflammatory markers |

Q & A

Q. What experimental design considerations are critical for studying chlofenamic acid’s synergistic effects with other therapeutics?

- Methodological Answer : Use factorial design to test drug combinations, varying concentrations and administration sequences. Employ isobolographic analysis to distinguish additive vs. synergistic interactions. Incorporate pharmacokinetic profiling (e.g., LC-MS/MS) to monitor metabolite interference. Reference established frameworks for multi-variable studies .

Q. How should researchers assess safety and reactivity risks when developing novel synthetic routes for chlofenamic acid derivatives?

- Methodological Answer : Perform hazard evaluations using computational tools (e.g., DFT calculations for reaction energetics) and small-scale pilot reactions. Consult OSHA guidelines and NFPA hazard ratings for precursor chemicals. Document thermal stability via differential scanning calorimetry (DSC) and implement real-time gas monitoring in scaled-up protocols .

Q. What methodological steps ensure reproducibility in chlofenamic acid’s in vivo pharmacokinetic studies?

- Methodological Answer : Standardize animal models (e.g., age, strain, diet), administer compounds via controlled routes (e.g., oral gavage vs. intravenous), and use validated analytical methods (e.g., HPLC with UV detection). Publish raw datasets and detailed protocols in supplementary materials to enable replication .

Q. Which advanced analytical techniques are optimal for identifying chlofenamic acid metabolites in complex biological matrices?

- Methodological Answer : Combine high-resolution mass spectrometry (HR-MS) with nuclear magnetic resonance (NMR) spectroscopy for structural elucidation. Use stable isotope labeling to track metabolic pathways. Optimize sample preparation via solid-phase extraction (SPE) to minimize matrix interference .

Q. How can researchers evaluate the long-term stability of chlofenamic acid in experimental formulations?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.